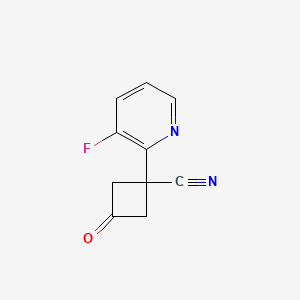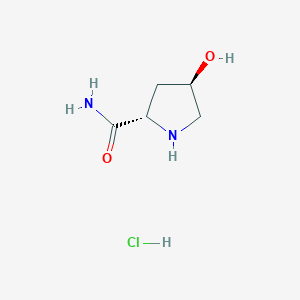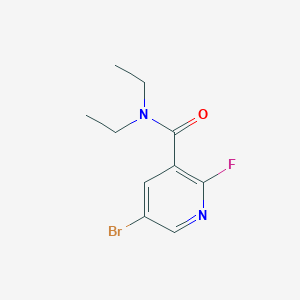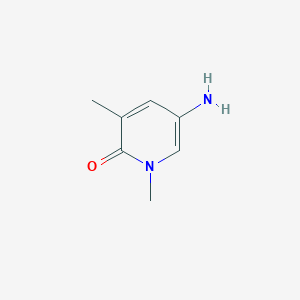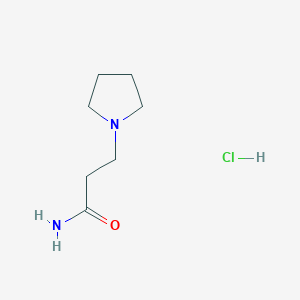
tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate
Vue d'ensemble
Description
Tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate (TBMDPC) is an important organic compound that has a wide range of applications in science and technology. It is a colorless, crystalline solid with a molecular weight of 208.2 g/mol. It is a versatile reagent that is used in a number of synthetic processes and is also used as a building block for the synthesis of other compounds. TBMDPC has been studied extensively in recent years, and its applications range from the synthesis of pharmaceuticals and agrochemicals to the development of materials for medical devices.
Applications De Recherche Scientifique
Synthesis and Application in Anticancer Drug Development
An important application of tert-butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate derivatives is in the synthesis of small molecule anticancer drugs. A specific derivative, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, has been synthesized through a process involving nucleophilic substitution, oxidation, halogenation, and elimination reactions. This compound serves as a crucial intermediate for drugs targeting the PI3K/AKT/mTOR signaling pathway, which is significant in cell growth and survival, making it a desired target for cancer therapeutics. Despite the development of many antitumor drugs, the resistance problem persists, necessitating the ongoing development of new inhibitors. The tert-butyl 4-formyl derivative is highlighted for its potential in overcoming drug resistance issues and has been used in the development of drugs for depression, cerebral ischemia, and as a potential analgesic (Zhang, Ye, Xu, & Xu, 2018).
Intermediates for Polyhydroxylated Piperidines
Another noteworthy application is the synthesis of (5R,6S)-tert-butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate, a common intermediate for various polyhydroxylated piperidines. This synthesis is reported in six steps starting from Garner's aldehyde, with key steps including diastereoselective nucleophilic addition and intramolecular cyclization. The intermediate is pivotal for the synthesis of 1-deoxy-L-mannojirimycin, 1-deoxy-L-idonojirimycin, L-fagomycin, and related analogs, showcasing its relevance in the development of therapeutics and biological studies (Ramalingam, Bhise, Show, & Kumar, 2012).
Chemical Transformations and Structural Studies
Further research into tert-butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate derivatives explores their chemical transformations and the development of new synthetic methodologies. Studies have detailed the synthesis and characterization of such derivatives, leading to insights into their structural and chemical properties, which are instrumental in the development of new compounds with potential applications in material science and medicinal chemistry. These investigations provide a foundation for the understanding and application of these compounds in various scientific fields, from drug development to new material synthesis (Moskalenko & Boev, 2014); (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Propriétés
IUPAC Name |
tert-butyl 5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4/h6H,5,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTRFKXCKHZQAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



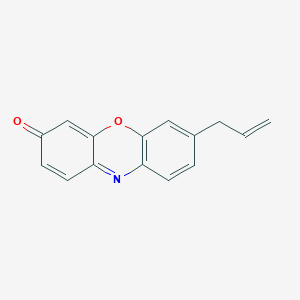
![6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B1374338.png)
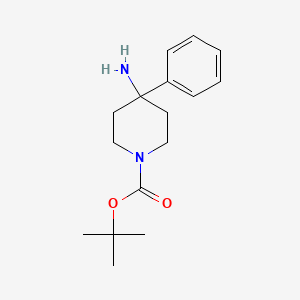
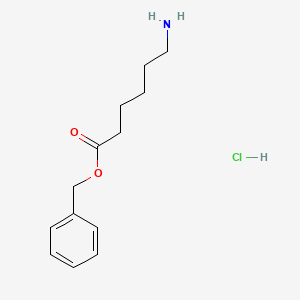
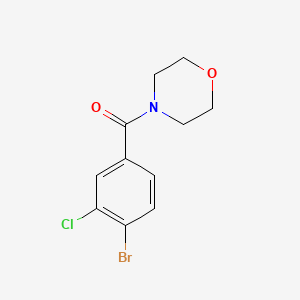
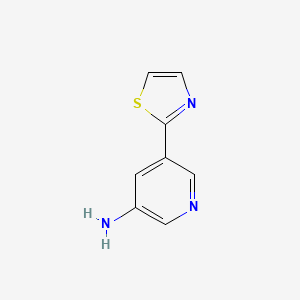
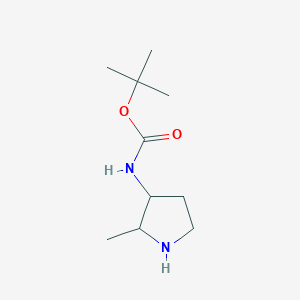
![Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1374351.png)
![2-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1374352.png)
